molecular formula C6H6N2 B1280132 2-Ethynyl-1-methyl-1h-imidazole CAS No. 37067-93-9

2-Ethynyl-1-methyl-1h-imidazole

Cat. No. B1280132
CAS RN: 37067-93-9
M. Wt: 106.13 g/mol
InChI Key: BDHWWGOWOGACLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Ethynyl-1-methyl-1H-imidazole is a derivative of the imidazole class, which is a five-membered planar heterocyclic molecule containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One such method involves the reaction of metronidazole with different aryl and hetero-aryl carboxylic acids using 1,1'-carbonyl diimidazole (CDI) as a coupling agent, as described in the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives . Although the specific synthesis of 2-Ethynyl-1-methyl-1H-imidazole is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

Imidazole derivatives can exhibit a variety of molecular structures depending on their substitution patterns. For instance, the crystal structure of a related compound, 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]pyrazole, was determined to belong to the triclinic system with specific space group parameters . This highlights the structural diversity within the imidazole family and suggests that 2-Ethynyl-1-methyl-1H-imidazole could also present a unique crystallographic profile.

Chemical Reactions Analysis

Imidazole derivatives are known to participate in a range of chemical reactions. The synthesis of imidazo[1,2-a]pyridines from 2H-azirines and 2-chloropyridines, mediated by triflic anhydride, is an example of the reactivity of imidazole-related heterocycles . This demonstrates the potential for 2-Ethynyl-1-methyl-1H-imidazole to undergo various chemical transformations, which could be exploited in the development of new pharmaceuticals or materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the density and molecular geometry, which can affect solubility, melting point, and reactivity . The presence of substituents such as ethynyl and methyl groups in 2-Ethynyl-1-methyl-1H-imidazole would likely impact these properties, tailoring the compound for specific applications.

Scientific Research Applications

  • Corrosion Inhibition : A study by Zhang et al. (2015) found that imidazoline derivatives, similar in structure to 2-Ethynyl-1-methyl-1H-imidazole, can act as effective corrosion inhibitors for carbon steel in hydrochloric acid environments.

  • Electrolytes in Fuel Cells : According to Schechter & Savinell (2002), 1-methyl imidazole and its derivatives have been used as additives in polybenzimidazole membranes equilibrated with phosphoric acid, demonstrating potential as high-temperature proton-conducting polymer electrolytes in fuel cells.

  • Photophysical Properties and Antiproliferative Activity : Luengo et al. (2018) explored the photophysical properties of Re(I)/Au(I) complexes containing bidentate N-heterocyclic carbenes, including 5-ethynyl-1-methyl-1H-imidazole. They found these complexes exhibit antiproliferative activity against tumor lung cells, which increased upon irradiation (Luengo et al., 2018).

  • Ionic Liquid Catalysis : Zang et al. (2010) discovered that the ionic liquid 1-ethyl-3-methylimidazole acetate is an effective catalyst for the synthesis of trisubstituted imidazoles, highlighting the role of imidazole derivatives in facilitating organic synthesis (Zang et al., 2010).

  • Synthesis of Biologically Active Compounds : Al-badrany et al. (2019) synthesized a range of compounds derived from 1H-imidazole, demonstrating their antibacterial activity. This indicates the potential of imidazole derivatives in the development of new antimicrobial agents (Al-badrany et al., 2019).

  • Surface Modification for Antimicrobial Applications : Bae & Urban (2004) used imidazole and its derivatives for microwave plasma reactions on poly(dimethylsiloxane) surfaces. These modified surfaces could attach antimicrobial drugs, showcasing an application in biotechnology (Bae & Urban, 2004).

properties

IUPAC Name

2-ethynyl-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-3-6-7-4-5-8(6)2/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHWWGOWOGACLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500992
Record name 2-Ethynyl-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-1-methyl-1h-imidazole

CAS RN

37067-93-9
Record name 2-Ethynyl-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethynyl-1-methyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.